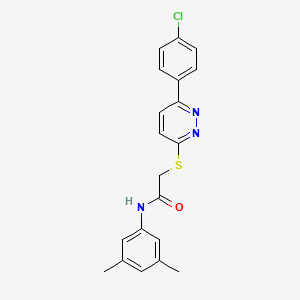

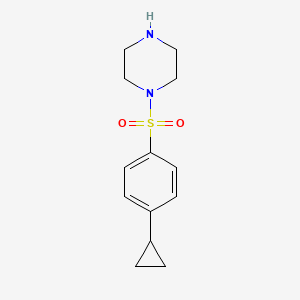

N-(4-(4-异丙苯基)噻唑-2-基)-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide" is a bioactive molecule that is structurally related to several compounds studied for their physicochemical properties and biological activities. Although the exact compound is not directly studied in the provided papers, the related compounds offer insights into the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including coupling reactions and isomerization processes. For instance, the synthesis of "Chloro - 4 - Nitrobenzeneazo) - 6 - Isopropy1phenol" involves a coupling reaction of 2-chloro-4-nitroaniline with o-isopropylphenol . Similarly, the synthesis of "N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide" was achieved, and its structure was confirmed by single-crystal X-ray diffractometry . These methods could potentially be adapted for the synthesis of "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of "N-[(Z)-1-oxo-1-phenyl-3-phenylprop-2-en-2-yl]-4-nitrobenzamide" was confirmed, providing insights into the regiospecific rearrangement mechanism . The crystal structure of another related compound was also determined, revealing the orientation of carbonyl and thiocarbonyl moieties . These studies suggest that the molecular structure of "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide" could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactions involving related compounds include isomerization and coupling reactions, which are key in the synthesis of these molecules. The isomerization of N-acyl-2-benzoyl-3-phenylaziridines to corresponding N-[(Z)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]-4-benzamide is one such reaction . The dissociation constant and color reaction with metallic ions of a synthesized compound were also studied, indicating the potential for chemical reactivity analysis of the compound .

Physical and Chemical Properties Analysis

The physicochemical properties of related compounds have been extensively studied. For example, the saturated vapor pressure, solubility, and distribution coefficients of "N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide" were measured, and the thermodynamic functions of sublimation and transfer were investigated . These properties are crucial for understanding the behavior of the compound in various environments and could be indicative of the properties of "N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide."

科学研究应用

质量控制和抗惊厥活性

一项研究的重点是针对源自 1,3,4-噻二唑的、具有显著抗惊厥活性的抗惊厥药开发质量控制方法。虽然具体化合物有所不同,但包括鉴定、杂质测定和定量测定在内的质量控制方法可以适用于“N-(4-(4-异丙苯基)噻唑-2-基)-3-硝基苯甲酰胺”,以用于其在医学应用中的潜在用途 (Sych 等人,2018 年)。

抗菌活性和 ADME 预测

对在无溶剂条件下合成的含有 2-氨基-1,3-噻唑片段的磺胺类衍生物的研究评估了它们对金黄色葡萄球菌和大肠杆菌的抗菌活性。本研究还包括计算机模拟 ADME 预测,以确定生物学行为,为调查“N-(4-(4-异丙苯基)噻唑-2-基)-3-硝基苯甲酰胺”的抗菌潜力和药代动力学特性提供了一个框架 (Rafiee Pour 等人,2019 年)。

成像 PET 配体开发

一项关于代谢型谷氨酸受体亚型 1 (mGluR1) 成像 PET 配体开发的研究可以为在诊断成像中使用噻唑衍生物提供见解。相关化合物的放射合成和初步评估可以为“N-(4-(4-异丙苯基)噻唑-2-基)-3-硝基苯甲酰胺”在神经病学和肿瘤学成像中的类似应用提供信息 (山崎等人,2011 年)。

物理化学研究和药物制剂

一项关于与“N-(4-(4-异丙苯基)噻唑-2-基)-3-硝基苯甲酰胺”密切相关的生物活性化合物的物理化学研究涉及测量其饱和蒸气压、在各种溶剂中的溶解度和分配系数。这些特性对于药物制剂和递送系统设计至关重要 (Ol’khovich 等人,2017 年)。

抗病毒剂开发

噻唑烷类化合物作为新型抗病毒剂,在对抗乙型肝炎病毒复制方面显示出前景。对广泛的噻唑烷类化合物(包括它们的 ADME 特性)的合成和活性评估表明,使用噻唑衍生物开发抗病毒治疗方法的潜在途径 (Stachulski 等人,2011 年)。

属性

IUPAC Name |

3-nitro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-12(2)13-6-8-14(9-7-13)17-11-26-19(20-17)21-18(23)15-4-3-5-16(10-15)22(24)25/h3-12H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAXGPQWBHRIBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

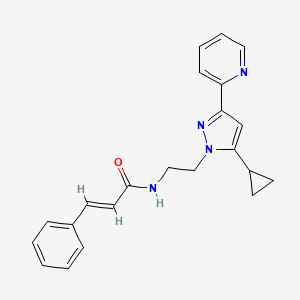

![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)

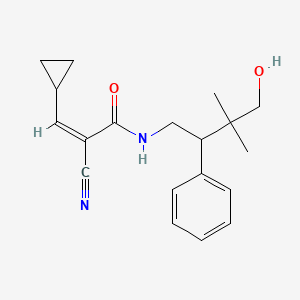

![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)

![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)

![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)